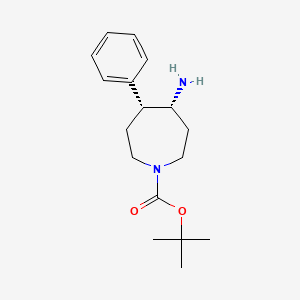

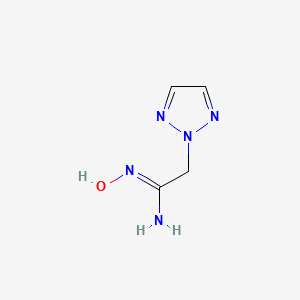

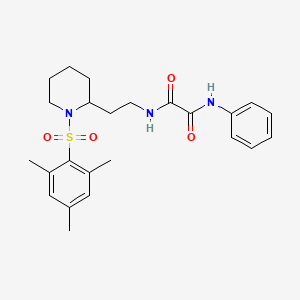

Tert-butyl (4R,5R)-4-amino-5-phenylazepane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (4R,5R)-4-amino-5-phenylazepane-1-carboxylate, commonly known as Boc-4-amino-5-phenylazepine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research.

Scientific Research Applications

Synthesis and Chiral Applications

A foundational aspect of research on tert-butyl derivatives focuses on their synthesis and application as chiral auxiliaries or building blocks in the creation of complex molecules. For example, the synthesis and applications of a new chiral auxiliary, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, have been explored for dipeptide synthesis and the preparation of enantiomerically pure compounds, demonstrating the utility of tert-butyl derivatives in stereochemical control during synthesis Studer, A., Hintermann, T., & Seebach, D. (1995).

Nucleophilic Substitutions and Radical Reactions

Tert-butyl phenylazocarboxylates, closely related to the chemical structure , serve as versatile intermediates in synthetic organic chemistry. Their utility extends to nucleophilic substitutions and radical reactions, allowing for significant modifications to the aromatic core or carbonyl unit, leading to the creation of novel azocarboxamides and facilitating aromatic substitutions under mild conditions Jasch, H., Höfling, S. B., & Heinrich, M. (2012).

Advanced Organic Syntheses

Research also delves into the synthesis of complex organic molecules, such as cryptophycin-24 (Arenastatin A), which involves tert-butyl derivatives as key intermediates. These methodologies highlight the compound's role in constructing molecules with potential anticancer properties, showcasing the versatility of tert-butyl derivatives in facilitating intricate synthetic pathways Eggen, M., Mossman, C., & Buck, S. (2000).

Analytical Chemistry Applications

In analytical chemistry, tert-butyl derivatives are employed for the profiling and quantification of biomolecules, as seen in the gas-chromatographic profiling method for determining catecholamine metabolites. This illustrates the compound's utility in diagnostic and pharmacokinetic studies, further underscoring the chemical's significance beyond synthesis Muskiet, F., Stratingh, M. C., & Wolthers, B. G. (1981).

Medicinal Chemistry and Drug Design

In medicinal chemistry, the exploration of functionalized amino acid derivatives, including those related to tert-butyl structures, underscores the potential of these compounds in the design of new anticancer agents. Such studies highlight the application of tert-butyl derivatives in developing pharmacophores with cytotoxic activities against cancer cell lines Kumar, V., Mudgal, M. M., & Rani, N. (2009).

properties

IUPAC Name |

tert-butyl (4R,5R)-4-amino-5-phenylazepane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-11-9-14(15(18)10-12-19)13-7-5-4-6-8-13/h4-8,14-15H,9-12,18H2,1-3H3/t14-,15-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZWHYSSQCWEGCN-HUUCEWRRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(CC1)N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](CC1)N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (4R,5R)-4-amino-5-phenylazepane-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-6-(3,4-dimethoxybenzyl)-N-(4-methoxybenzyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2749221.png)

![Benzo[b]thiophen-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2749226.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2749227.png)

![5-{[(3-Bromopyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2749231.png)

![(E)-1-(3-phenoxypropyl)-2-styryl-1H-benzo[d]imidazole](/img/structure/B2749232.png)

![5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide](/img/structure/B2749243.png)